

Technical Support Center: BI-749327 Dosage and Administration

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Compound of Interest		
Compound Name:	BI-749327	
Cat. No.:	B2540885	Get Quote

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This technical support center provides guidance on the use of **BI-749327**, a potent and selective antagonist of the transient receptor potential canonical 6 (TRPC6) ion channel. It is crucial to note that **BI-749327** is not a pan-KRAS inhibitor. Researchers interested in pan-KRAS inhibitors should consider compounds such as BI-2852 or BAY-293.

This guide will address common questions and provide troubleshooting advice for adjusting **BI-749327** dosage based on the mouse strain used in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage range for BI-749327 in mice?

The effective dosage of **BI-749327** in mice typically ranges from 3 mg/kg/day to 30 mg/kg/day. [1][2] The optimal dose will depend on the specific mouse strain, the disease model, and the desired therapeutic effect.

Q2: Are there known differences in pharmacokinetics (PK) of **BI-749327** across different mouse strains?

Pharmacokinetic studies have been conducted in CD-1, C57BL/6J, and B6129F1 mice.[2][3] Oral administration of 30 mg/kg of **BI-749327** resulted in comparable plasma exposures across



these strains.[3] The compound exhibits a long terminal half-life of 8.5 to 13.5 hours in mice, making it suitable for once-daily dosing.

Q3: How should BI-749327 be administered?

BI-749327 is orally bioavailable and can be administered via oral gavage. For fragile mouse models, such as those for Duchenne muscular dystrophy, subcutaneous injection has also been used successfully. It is important to note that **BI-749327** should not be mixed in food or drinking water, as this does not allow for monitoring of individual intake.

Q4: What is the primary mechanism of action of BI-749327?

BI-749327 is a highly selective inhibitor of the TRPC6 ion channel, with an IC50 of 13 nM for the mouse channel. It shows significantly lower potency against the closely related channels TRPC3 and TRPC7. TRPC6 is involved in calcium signaling and has been implicated in pathological conditions such as cardiac and renal fibrosis.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommendation
Variable drug exposure between animals of the same strain.	Improper gavage technique leading to incomplete dosing.	Ensure all personnel are properly trained in oral gavage techniques. Consider using colored dye in a practice vehicle to visually confirm successful administration.
Animal stress affecting metabolism.	Acclimate mice to handling and the administration procedure for at least one week before starting the experiment.	
Lower than expected efficacy at a previously reported dose.	Differences in the gut microbiome of the mouse colony, which can affect drug metabolism.	Consider sourcing mice from the same vendor as the reference study. If not possible, a pilot dose-response study may be necessary to determine the optimal dose for your specific colony.
The specific disease model may require higher drug exposure.	Increase the dosage in a stepwise manner, carefully monitoring for any signs of toxicity.	
Observed toxicity or adverse effects.	The dose is too high for the specific mouse strain or individual animal sensitivity.	Reduce the dosage. While significant toxicity has not been widely reported at standard doses, individual sensitivities can occur.
Issues with the vehicle formulation.	Ensure the vehicle is well- tolerated by the mice. A common vehicle is a methylcellulose solution.	



Quantitative Data Summary

Mouse Strain	Dosage	Administration Route	Key Findings	Reference
CD-1	3, 10, 30 mg/kg	Oral Gavage	Dose- proportional increase in maximum plasma concentrations.	
C57BL/6J	30 mg/kg/day	Oral Gavage	Improved left heart function and reduced cardiac fibrosis in a pressure overload model.	_
B6129F1	30 mg/kg	Oral Gavage	Comparable plasma exposure to CD-1 and C57BL/6J mice.	
DKO (mdx/utrn-/-)	30 mg/kg/day	Subcutaneous Injection	Increased survival, improved muscle function, and reduced myocardial fibrosis in a Duchenne muscular dystrophy model.	_

Experimental Protocols

Pharmacokinetic Study Protocol



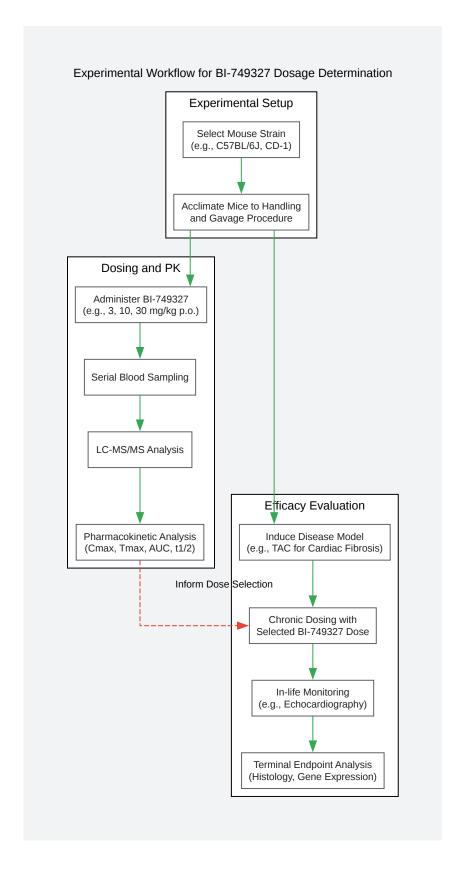
- Animal Model: Male CD-1, C57BL/6J, or B6129F1 mice.
- Dosing: Administer BI-749327 via oral gavage at doses of 3, 10, and 30 mg/kg.
- Blood Sampling: Collect serial blood samples via saphenous vein puncture at predetermined time points post-dosing. Use EDTA-coated microtainers for collection.
- Plasma Analysis: Analyze plasma concentrations of BI-749327 using liquid chromatographytandem mass spectrometry (LC-MS/MS).
- Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and halflife using non-compartmental analysis.

In Vivo Efficacy Study Protocol (Cardiac Fibrosis Model)

- Animal Model: C57BL/6J mice.
- Disease Induction: Induce pressure overload via transverse aortic constriction (TAC) surgery.
- Acclimation: Acclimate mice to oral gavage with the vehicle for one week prior to surgery.
- Dosing: One week post-TAC, randomize mice to receive either vehicle or BI-749327 (30 mg/kg/day) by oral gavage.
- Monitoring: Perform echocardiograms at baseline and throughout the study to assess cardiac function.
- Endpoint Analysis: At the end of the study, harvest hearts for histological analysis of fibrosis (e.g., picrosirius red staining) and gene expression analysis of profibrotic markers.

Visualizations

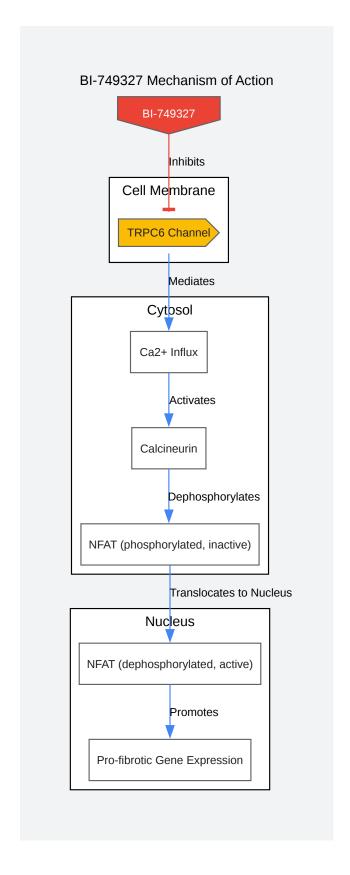




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Caption: Workflow for determining the optimal dosage of BI-749327.





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Caption: Signaling pathway inhibited by BI-749327.



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